![molecular formula C26H30N2O8 B1255784 Atto 425-NHS ester CAS No. 892156-28-4](/img/structure/B1255784.png)
Atto 425-NHS ester
Overview
Description
Atto 425-NHS ester is a synthetic, water-soluble, fluorescent dye that has recently been developed for use in various scientific applications. It is a highly versatile molecule, with a wide range of potential uses in biological and chemical research.
Scientific Research Applications
Fluorescent Labeling
Atto 425-NHS ester is a novel fluorescent label with a coumarin structure . It has strong absorption, high fluorescence quantum yield, large Stokes-shift, good photostability, and low molecular weight . These characteristics make it suitable for labeling DNA, RNA, or proteins .
Development of Bifunctional Fluorescent Micro-particles
Atto 425-NHS ester is used in the development of bifunctional fluorescent, inorganic micro-particles . These particles, such as Zeolite L crystals, are designed for targeting or imaging multiple components .
Stable Amine Bond Formation
Atto 425-NHS ester reacts with amino groups or amine-modified oligonucleotides to form a stable amine bond . This property is useful in various research applications where stable bonding is required.
Protein Labeling
Atto 425-NHS ester is used for protein labeling . The ester reacts with the amine group on the protein to form a stable covalent bond .
BioReagent in Fluorescence Studies
Atto 425-NHS ester is a BioReagent suitable for fluorescence . It can be used in various fluorescence studies due to its strong absorption and high fluorescence quantum yield .
Use in Life Sciences
Atto 425-NHS ester is intended for application in the area of life science . Its properties make it a valuable tool in various life science research applications.
Mechanism of Action
Target of Action
Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making Atto 425-NHS ester a versatile tool for bioconjugation .
Mode of Action
Atto 425-NHS ester interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .
Biochemical Pathways
The primary biochemical pathway involved in the action of Atto 425-NHS ester is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .
Result of Action
The result of Atto 425-NHS ester’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .
Action Environment
The action of Atto 425-NHS ester is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .
properties
IUPAC Name |
ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEQEMDTFPYCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583415 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atto 425-NHS ester | |
CAS RN |
892156-28-4 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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